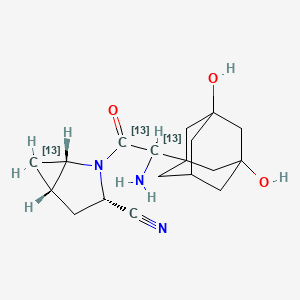
hepta-O-(Trimethylsilyl) Diphenyl alpha,alpha-Trehalose 6-Phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hepta-O-(Trimethylsilyl) Diphenyl alpha,alpha-Trehalose 6-Phosphate is a complex organic compound with the molecular formula C45H87O14PSi7 and a molecular weight of 1079.75 g/mol. This compound is an intermediate in the synthesis of Trehalose 6-Phosphate Dipotassium Salt, which is further used in the synthesis of D-(+)-Trehalose, a disaccharide composed of two alpha-glucose units.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of hepta-O-(Trimethylsilyl) Diphenyl alpha,alpha-Trehalose 6-Phosphate involves multiple steps. The primary route includes the protection of hydroxyl groups in trehalose with trimethylsilyl groups, followed by phosphorylation with diphenyl phosphate. The reaction conditions typically involve the use of anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring stringent control over reaction conditions to maintain product purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Hepta-O-(Trimethylsilyl) Diphenyl alpha,alpha-Trehalose 6-Phosphate can undergo various chemical reactions, including:
Hydrolysis: Removal of trimethylsilyl groups under acidic or basic conditions.
Phosphorylation/Dephosphorylation: Involvement in phosphorylation reactions, particularly in biological systems.
Common Reagents and Conditions
Common reagents used in these reactions include:
Trimethylsilyl chloride: For the protection of hydroxyl groups.
Diphenyl phosphate: For phosphorylation reactions.
Major Products Formed
The major products formed from these reactions include:
Trehalose 6-Phosphate: Upon deprotection and dephosphorylation.
D-(+)-Trehalose: A disaccharide used in various applications.
Applications De Recherche Scientifique
Hepta-O-(Trimethylsilyl) Diphenyl alpha,alpha-Trehalose 6-Phosphate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Plays a role in the study of carbohydrate metabolism and regulation.
Industry: Used in the production of biopharmaceuticals and processed foods.
Mécanisme D'action
The mechanism of action of hepta-O-(Trimethylsilyl) Diphenyl alpha,alpha-Trehalose 6-Phosphate involves its role as an intermediate in the synthesis of Trehalose 6-Phosphate. Trehalose 6-Phosphate is a crucial regulator of sugar metabolism and oil synthesis in plants. It acts by modulating the activity of various enzymes involved in these pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trehalose 6-Phosphate: A direct derivative and a key regulator in plants.
D-(+)-Trehalose: A disaccharide used in food and pharmaceutical industries.
Uniqueness
Hepta-O-(Trimethylsilyl) Diphenyl alpha,alpha-Trehalose 6-Phosphate is unique due to its multiple trimethylsilyl groups, which provide stability and protection during synthesis. This makes it a valuable intermediate in the production of other trehalose derivatives.
Propriétés
Formule moléculaire |
C45H87O14PSi7 |
|---|---|
Poids moléculaire |
1079.7 g/mol |
Nom IUPAC |
diphenyl [(2R,3R,4S,5R,6R)-3,4,5-tris(trimethylsilyloxy)-6-[(2R,3R,4S,5R,6R)-3,4,5-tris(trimethylsilyloxy)-6-(trimethylsilyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl phosphate |
InChI |
InChI=1S/C45H87O14PSi7/c1-61(2,3)48-33-37-39(55-63(7,8)9)41(57-65(13,14)15)43(59-67(19,20)21)45(50-37)51-44-42(58-66(16,17)18)40(56-64(10,11)12)38(54-62(4,5)6)36(49-44)32-47-60(46,52-34-28-24-22-25-29-34)53-35-30-26-23-27-31-35/h22-31,36-45H,32-33H2,1-21H3/t36-,37-,38-,39-,40+,41+,42-,43-,44-,45-/m1/s1 |
Clé InChI |
RULRDNXYBKICMA-YBUIZCLWSA-N |
SMILES isomérique |
C[Si](C)(C)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COP(=O)(OC3=CC=CC=C3)OC4=CC=CC=C4)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C |
SMILES canonique |
C[Si](C)(C)OCC1C(C(C(C(O1)OC2C(C(C(C(O2)COP(=O)(OC3=CC=CC=C3)OC4=CC=CC=C4)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-azanyl-9-[(1~{R},6~{R},8~{R},9~{R},10~{R},15~{R},17~{R},18~{R})-17-(2-azanyl-6-oxidanylidene-1~{H}-purin-9-yl)-9,18-bis(fluoranyl)-3,12-bis(oxidanyl)-3,12-bis(oxidanylidene)-2,4,7,11,13,16-hexaoxa-3$l^{5},12$l^{5}-diphosphatricyclo[13.3.0.0^{6,10}]octadecan-8-yl]-1~{H}-purin-6-one](/img/structure/B13438120.png)
![2,4,6-Trichloro-8-(1-piperidinyl)-pyrimido[5,4-d]pyrimidine](/img/structure/B13438121.png)







![[4-(2,4-Dichlorophenyl)piperazin-1-yl]-morpholin-4-ylmethanone](/img/structure/B13438155.png)


